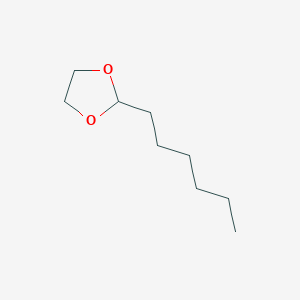

2-Hexyl-1,3-dioxolane

Description

Contextualization of 1,3-Dioxolane (B20135) Chemistry and its Broader Significance

The 1,3-dioxolane functional group is a cyclic acetal (B89532) derived from the reaction of an aldehyde or a ketone with ethylene (B1197577) glycol. wikipedia.org This structural motif is of considerable importance in organic chemistry for several reasons. Primarily, it serves as a robust protecting group for carbonyl functionalities (aldehydes and ketones) during multi-step synthetic sequences. The formation of the dioxolane ring renders the carbonyl group inert to various reagents, and it can be readily removed by hydrolysis under acidic conditions to regenerate the original carbonyl compound. wikipedia.org

Beyond their role as protecting groups, 1,3-dioxolanes are valued as polar aprotic solvents, capable of dissolving a wide range of organic compounds and thereby facilitating chemical reactions. solubilityofthings.comsilverfernchemical.com Their miscibility with water and many organic solvents makes them versatile for various applications. solubilityofthings.com Furthermore, the 1,3-dioxolane ring is a structural component in some natural products and biologically active molecules, contributing to their chemical properties and biological interactions. wikipedia.orgresearchgate.net In materials science, they are used as comonomers in the synthesis of polyacetals and as components in lithium battery electrolytes. wikipedia.orgsilverfernchemical.com

Structural Features and Stereochemical Considerations of 2-Hexyl-1,3-Dioxolane

This compound is characterized by a 1,3-dioxolane ring with a hexyl group attached to the second carbon atom. The presence of this non-polar hexyl chain influences its physical properties, such as its solubility, which is higher in organic solvents and lower in water compared to the parent 1,3-dioxolane. evitachem.com

The stereochemistry of 2-substituted 1,3-dioxolanes is an area of active investigation. The five-membered dioxolane ring is not planar and can adopt various conformations. The substituent at the C2 position can be oriented in different ways relative to the ring, leading to the possibility of stereoisomers. researchgate.net The formation of substituted 1,3-dioxolanes can be stereoselective, with the reaction conditions influencing the specific stereochemical outcome. mdpi.comresearchgate.net Research has shown that the interaction of enantiomeric 1,3-dioxolane analogs with biological receptors can be highly dependent on their stereochemistry. acs.org

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C9H18O2 | chembk.comnih.govechemi.com |

| Molecular Weight | 158.24 g/mol | nih.govechemi.com |

| Appearance | Colorless to light yellow liquid | chembk.com |

| Boiling Point | approx. 163°C - 203°C | chembk.comechemi.com |

| Density | approx. 0.890 - 0.955 g/cm³ | chembk.comechemi.com |

| Flash Point | approx. 47°C | chembk.com |

| Solubility | Miscible with most organic solvents like alcohols, esters, and ethers. | chembk.com |

| Topological Polar Surface Area | 18.5 Ų | nih.govechemi.com |

| Hydrogen Bond Acceptor Count | 2 | nih.govechemi.com |

| Rotatable Bond Count | 5 | echemi.com |

| CAS Number | 1708-34-5 | nih.govechemi.com |

Overview of Current Research Trajectories for this compound

Current research on this compound spans several areas, primarily focusing on its synthesis and application as a fragrance ingredient and a chemical intermediate.

One significant area of research is the optimization of its synthesis. Studies have explored various catalytic systems to improve the efficiency and selectivity of the acetalization reaction between heptanal (B48729) and ethylene glycol, which produces this compound. researchgate.netresearchgate.net For instance, research has demonstrated the use of acid-modified montmorillonite (B579905) K-10 and iron-modified zeolite BETA as effective heterogeneous catalysts for this transformation. researchgate.netresearchgate.netresearchgate.net These studies aim to develop more sustainable and reusable catalysts for the production of this and other fragrant cyclic acetals. researchgate.net

In the field of fragrance chemistry, this compound is recognized for its olfactory properties and is used in the formulation of perfumes and other scented products. google.com Research in this domain involves sensory evaluation of the compound and its analogs. researchgate.net

Furthermore, this compound serves as a versatile chemical intermediate in organic synthesis. chembk.com Its structure allows for further chemical modifications, making it a building block for more complex molecules. It is also utilized as an organic solvent for various substances, including rubbers, plastics, fats, and resins. chembk.com In the energy sector, there is interest in its potential use as an electrolyte additive for lithium-ion batteries to facilitate ion transport. chembk.com

Structure

3D Structure

Properties

IUPAC Name |

2-hexyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-2-3-4-5-6-9-10-7-8-11-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSSJDFXTAYRNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051786 | |

| Record name | 2-Hexyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1708-34-5 | |

| Record name | 2-Hexyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1708-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexyl-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001708345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexyl-1,3-dioxolane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxolane, 2-hexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hexyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hexyl-1,3-dioxolane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A4SAB7VYV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Hexyl 1,3 Dioxolane and Its Derivatives

Catalytic Acetalization of Heptanal (B48729) with Ethylene (B1197577) Glycol

The most direct route to 2-hexyl-1,3-dioxolane is the acid-catalyzed acetalization of heptanal with ethylene glycol. researchgate.net This reaction involves the condensation of the aldehyde with the diol, typically with the removal of water to drive the equilibrium towards the product. organic-chemistry.org

The efficiency of the acetalization reaction is highly dependent on several parameters, including temperature, catalyst loading, and the molar ratio of reactants. Research has shown that conducting the reaction without a solvent can be advantageous. researchgate.net For instance, using p-toluenesulfonic acid as a catalyst, an almost total conversion of the aldehyde can be achieved at room temperature. researchgate.net The molar ratio of heptanal to ethylene glycol is a critical factor; an excess of the diol is often used to maximize the conversion of the more valuable aldehyde. The continuous removal of water, often accomplished using a Dean-Stark apparatus, is a standard technique to achieve high yields. organic-chemistry.org

In a study optimizing the synthesis of a related fragrant acetal (B89532), a catalyst concentration of 0.3 wt% was found to be effective, leading to a near-complete conversion of the aldehyde within 240 minutes at room temperature, with a product selectivity of about 98%. researchgate.net The influence of the heptanal to benzaldehyde (B42025) molar ratio in a related condensation reaction highlights the importance of reagent stoichiometry, where a 1:5 ratio was found to be optimal for minimizing self-condensation side products of heptanal. fardapaper.ir

A wide array of catalysts has been investigated to improve the synthesis of this compound. These can be broadly categorized as homogeneous and heterogeneous catalysts.

Homogeneous Catalysts:

p-Toluenesulfonic acid (p-TSA) is a commonly used and effective homogeneous Brønsted acid catalyst for this transformation. researchgate.netchemicalbook.com

Heterogeneous Catalysts: Heterogeneous catalysts are of significant interest due to their ease of separation from the reaction mixture and potential for reusability, aligning with the principles of green chemistry. sioc-journal.cnresearchgate.net

Iron-modified Zeolites: Materials such as iron-modified zeolite BETA have been shown to be effective catalysts for the acetalization of heptanal with ethylene glycol. researchgate.netresearchgate.net

Acid-Modified Clays (B1170129): Montmorillonite (B579905) K-10, an acidic clay, can be further activated with mineral acids (H₂SO₄, HNO₃, HCl) to create effective heterogeneous catalysts for acetalization. researchgate.net

Supported Metal Oxides: Materials consisting of molybdenum (MoO₃) or tungsten (WO₃) oxides supported on silica (B1680970) (SiO₂) have demonstrated high catalytic activity. researchgate.net In one study, MoO₃-SiO₂ and WO₃-SiO₂ catalysts achieved heptanal conversion rates greater than 90% with product selectivity also exceeding 90% within 5 hours. researchgate.net

The table below summarizes the performance of various heterogeneous catalysts in the acetalization of heptanal.

| Catalyst System | Heptanal Conversion | Selectivity to this compound | Reaction Time | Reference |

|---|---|---|---|---|

| MoO₃-SiO₂ (Sol-gel/Impregnation) | >90% | >90% | 5 h | researchgate.net |

| WO₃-SiO₂ (Sol-gel/Impregnation) | >90% | >90% | 5 h | researchgate.net |

| p-Toluenesulfonic acid (0.3 wt%) | ~100% | ~98% | 4 h | researchgate.net |

Novel Reaction Pathways for this compound Formation

Beyond direct acetalization, alternative synthetic routes starting from more fundamental building blocks like olefins are being explored. These tandem or one-pot processes are attractive as they reduce the number of reaction steps and minimize waste. sioc-journal.cn

Tandem hydroformylation-acetalization offers a direct route to acetals from olefins, combining two distinct catalytic cycles in a single pot. sci-hub.se This process involves the hydroformylation of an olefin (in this case, 1-hexene) to produce an aldehyde intermediate (heptanal), which is then immediately acetalized with a diol present in the reaction mixture. sioc-journal.cnsci-hub.se

This approach requires a bifunctional catalyst system possessing both a transition metal complex for hydroformylation and an acid component for acetalization. rsc.orgresearchgate.net

Iridium-Based Catalysts: An Iridium(I)-complex co-catalyzed by aluminum trichloride (B1173362) (AlCl₃) has been shown to effectively catalyze the tandem hydroformylation-acetalization of 1-hexene (B165129). rsc.orgrsc.org Using water as a hydrogen source, this system achieved 100% conversion of 1-hexene with 91% selectivity towards the acetal products. rsc.orgrsc.org The AlCl₃, upon hydrolysis, generates HCl in situ, which acts as the Brønsted acid for the acetalization step. rsc.org

Rhodium-Based Catalysts: Heterogeneous rhodium catalysts supported on materials like silica (SiO₂) have also been developed. sci-hub.se A 1 wt% Rh/SiO₂ catalyst demonstrated excellent performance for the tandem reaction of 1-hexene, yielding 94.6% selectivity to acetals with over 99% olefin conversion. sci-hub.se Rhodium(I) complexes with various amine ligands have also been studied, showing that the product distribution between hydroesterification and hydroformylation-acetalization can be tuned by the nature of the ligand. uchile.cl

The table below presents findings from research on tandem hydroformylation-acetalization of 1-hexene.

| Catalyst System | Substrate | Conversion | Acetal Selectivity | Key Conditions | Reference |

|---|---|---|---|---|---|

| [Ir(COD)Cl]₂/PPh₃/AlCl₃ | 1-Hexene | 100% | 91% | 140 °C, CO/H₂O | rsc.orgrsc.org |

| 1Rh/SiO₂ | 1-Hexene | >99% | 94.6% | 120 °C, 4 MPa syngas | sci-hub.se |

| IrCl₃·3H₂O/L5 Ligand | 1-Hexene | 97% | 92% | CO/H₂ | researchgate.net |

The direct oxidation of olefins in alcohol solvents, catalyzed by palladium(II) salts, is a known method for producing carbonyl compounds or their acetals. mdma.ch When this reaction is performed in a diol solvent such as ethylene glycol, it can lead directly to the formation of a 1,3-dioxolane (B20135) ring. For example, the oxidation of ethylene in ethylene glycol containing dissolved palladium(II) chloride yields 2-methyl-1,3-dioxolane (B1212220). mdma.ch This principle can be extended to other olefins. The oxidation of 1-hexene in an alcohol solvent like 1-propanol (B7761284) has been shown to produce octanones. mdma.ch By conducting the palladium-catalyzed oxidation of a suitable C8 olefin in ethylene glycol, the formation of this compound could be envisioned as a potential synthetic pathway. These reactions often employ a co-oxidant like cupric chloride and molecular oxygen to regenerate the active Pd(II) catalyst, making the process catalytic. mdma.ch

A multi-step, yet novel, pathway to 1,3-dioxolanes can be designed through the intermediacy of epoxides. This strategy involves two main steps: the epoxidation of an appropriate olefin followed by the acid-catalyzed reaction of the resulting epoxide to form the dioxolane ring.

Epoxidation of 1-Octene: The first step is the synthesis of 1,2-epoxyoctane (B1223023) from 1-octene. This transformation can be achieved using various methods, including enzymatic epoxidation by microorganisms like Pseudomonas oleovorans or through chemical catalysis with reagents like tert-butyl hydroperoxide in the presence of titanium or molybdenum catalysts. nih.govresearcher.life

Conversion of Epoxide to Dioxolane: The resulting 1,2-epoxyoctane can then be converted into a 1,3-dioxolane. It has been demonstrated that epoxides react with ketones, such as acetone, in the presence of Lewis acid catalysts like anhydrous tin(II) chloride (SnCl₂) or various heteropolyacids to yield 2,2-disubstituted-1,3-dioxolanes. researchgate.net By analogy, reacting 1,2-epoxyoctane with a suitable one-carbon carbonyl equivalent (e.g., formaldehyde) in the presence of an acid catalyst would lead to the formation of this compound.

This route offers an alternative approach, particularly when direct acetalization or tandem methods face challenges with selectivity or substrate compatibility.

Sustainable Approaches in this compound Synthesis

The synthesis of this compound, a valuable fragrance ingredient, traditionally involves the acid-catalyzed acetalization of heptanal with ethylene glycol. Conventional methods often rely on homogeneous catalysts and environmentally problematic solvents. However, a significant shift towards sustainable chemistry has spurred the development of greener and more efficient synthetic routes. These advanced methodologies focus on minimizing waste, reducing energy consumption, and utilizing renewable and recyclable materials.

Development of Green Solvent Systems and Solvent-Free Processes

A primary goal in green chemistry is to replace hazardous solvents with more benign alternatives or to eliminate their use entirely. The traditional synthesis of acetals often employs solvents like toluene (B28343) or benzene (B151609) to facilitate the removal of water via azeotropic distillation under Dean-Stark conditions. mdpi.comorganic-chemistry.org These hydrocarbon solvents are known for their environmental and health risks.

Recent research has explored the use of low-impact ethereal solvents that form positive azeotropes with water, such as cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF). mdpi.com These solvents are considered greener alternatives due to their favorable environmental profiles. carloerbareagents.com For instance, studies on the acetalization of various aldehydes have demonstrated that these solvents can be highly effective, allowing for high conversion rates. mdpi.com The use of 1,3-dioxolane itself, a bio-based compound, is also being explored as a green reaction medium for various chemical transformations. rsc.org

Table 1: Comparison of Solvent Systems in Acetalization Reactions This table provides a general comparison of solvent types used in acetalization, highlighting the shift towards greener alternatives.

| Solvent Type | Examples | Advantages | Disadvantages | Citations |

| Traditional Aromatic | Toluene, Benzene | Effective water removal via azeotropic distillation. | Environmentally hazardous, toxic. | mdpi.comorganic-chemistry.org |

| Green Ethereal | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl Methyl Ether (CPME) | Lower environmental impact, forms azeotropes with water. | May require specific reaction conditions. | mdpi.comcarloerbareagents.com |

| Solvent-Free | No solvent | Eliminates solvent waste, simplifies process, reduces cost. | May require catalyst optimization for reactant miscibility. | researchgate.netgoogle.com |

Implementation of Heterogeneous and Recyclable Catalysts

The replacement of homogeneous acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, with solid, heterogeneous catalysts is a cornerstone of sustainable synthesis. google.com Homogeneous catalysts are often corrosive, difficult to separate from the reaction mixture, and generate significant waste. In contrast, heterogeneous catalysts can be easily recovered by simple filtration and can often be reused multiple times, which significantly improves process efficiency and reduces environmental impact. acs.org

A variety of solid acid catalysts have been successfully employed for the synthesis of this compound. These include:

Modified Clays: Acid-modified montmorillonite (MMT) K-10 has proven to be a successful catalyst for the acetalization of heptanal. researchgate.net In one study, MMT treated with sulfuric acid achieved over 90% conversion of the aldehyde at room temperature with approximately 98% selectivity to the desired acetal. Crucially, the catalyst demonstrated excellent reusability, showing no significant change in performance after four consecutive reaction cycles. researchgate.net

Supported Metal Oxides: Nanosized molybdenum trioxide (MoO₃) and MoO₃ supported on silica (SiO₂) are active catalysts for the synthesis of this compound. globalauthorid.comtacr.cz These materials offer high surface area and catalytic activity, promoting the reaction under milder conditions.

Modified Zeolites: Iron-modified zeolite BETA has been identified as an efficient catalyst for producing this compound. researchgate.net Zeolites are crystalline aluminosilicates with well-defined pore structures and tunable acidity, making them highly effective and selective solid acid catalysts. Their robust nature often allows for multiple reuse cycles without a significant drop in catalytic activity. researchgate.net

Table 2: Performance of Various Heterogeneous Catalysts in the Synthesis of this compound and Related Acetals This table summarizes findings on different solid acid catalysts used in the acetalization of heptanal or similar aldehydes.

| Catalyst | Reactants | Solvent | Key Findings | Citations |

| Acid-modified Montmorillonite (MMT/H₂SO₄) | Heptanal, Ethylene Glycol | Solvent-free | >90% conversion; ~98% selectivity; Reusable for 4 cycles. | researchgate.net |

| Nanosized MoO₃ | Heptanal, Ethylene Glycol | Not specified | Active and reusable catalyst for the synthesis. | globalauthorid.com |

| Iron-modified Zeolite BETA | Heptanal, Ethylene Glycol | 1,4-Dioxane | Effective catalyst for the reaction at room temperature. | researchgate.net |

| MoO₃/SiO₂ | Heptanal, Benzaldehyde (Aldol Condensation); Lauric Acid (Esterification) | Not specified | Catalytically active in reactions involving heptanal. | researchgate.net |

Mechanistic Elucidation of 2 Hexyl 1,3 Dioxolane Reactions

Reaction Mechanisms of Dioxolane Formation

The synthesis of 2-hexyl-1,3-dioxolane is primarily achieved through the acid-catalyzed acetalization of heptanal (B48729) with ethylene (B1197577) glycol. This reversible reaction is a cornerstone of protecting group chemistry in organic synthesis.

The formation of this compound from heptanal and ethylene glycol proceeds in the presence of an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid. smolecule.com The mechanism can be dissected into two principal stages: hemiacetal formation and subsequent cyclization with water removal.

The first step involves the protonation of the carbonyl oxygen of heptanal by the acid catalyst. This activation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by one of the hydroxyl groups of ethylene glycol. This attack results in the formation of a protonated hemiacetal intermediate. Deprotonation of this intermediate yields the neutral hemiacetal.

Following the formation of the hemiacetal, the second hydroxyl group of the ethylene glycol moiety attacks the protonated hydroxyl group of the hemiacetal. This intramolecular reaction is followed by the elimination of a water molecule, leading to the formation of a resonance-stabilized oxonium ion. The final step is the deprotonation of this ion to yield the stable this compound ring.

A critical aspect of this synthesis is the removal of water from the reaction mixture. smolecule.com This is often accomplished using a Dean-Stark apparatus during reflux in a solvent like toluene (B28343). organic-chemistry.org By removing water, the equilibrium of the reaction is shifted towards the formation of the acetal (B89532) product, in accordance with Le Chatelier's principle, leading to higher yields. smolecule.com

Reactivity and Transformation Mechanisms of the 1,3-Dioxolane (B20135) Ring

The 1,3-dioxolane ring, while generally stable, can undergo specific transformations, most notably ring-opening reactions. This reactivity is central to its use as a protecting group for carbonyl functionalities.

The most common ring-opening reaction of this compound is its acid-catalyzed hydrolysis, which is essentially the reverse of its formation. vulcanchem.com The mechanism begins with the protonation of one of the oxygen atoms within the dioxolane ring by an acid. vulcanchem.com This is followed by the cleavage of a carbon-oxygen bond, leading to the formation of a resonance-stabilized carbocation and the opening of the ring to reveal a hydroxyethyl (B10761427) ether intermediate. This intermediate is then further hydrolyzed to regenerate the original heptanal and ethylene glycol. evitachem.com

Other ring-opening pathways can be initiated under different conditions. For instance, photochemical reactions can lead to the formation of dioxolane structures from other heterocyclic systems, and conversely, strained dioxolanes can be prompted to open. beilstein-journals.org While not a direct reaction of this compound itself, these alternative pathways highlight the diverse reactivity of the dioxolane core.

The hydrolytic stability of this compound is a key consideration for its application. As an acetal, it is stable under basic and neutral conditions but is susceptible to hydrolysis in acidic environments. organic-chemistry.org The rate of hydrolysis is dependent on the pH of the medium.

Substituents at the 2-position of the 1,3-dioxolane ring significantly influence its stability. The presence of the electron-donating hexyl group at the C2 position can stabilize the intermediate carbocation formed during acid-catalyzed hydrolysis. This stabilization can affect the rate of the ring-opening reaction. Generally, electron-donating groups at the C2 position can facilitate the cleavage of the C-O bond by stabilizing the positive charge that develops on the C2 carbon during the transition state of the hydrolysis reaction. However, the steric bulk of the hexyl group might also play a role in the kinetics of the hydrolysis.

| Ring Position | Substituent | Effect on Hydrolytic Stability |

| C2 | Hexyl | The electron-donating nature of the alkyl group can stabilize the carbocation intermediate in acid-catalyzed hydrolysis, potentially influencing the reaction rate. |

| C2 | General Alkyl | Generally, electron-donating groups at this position affect the rate of hydrolysis. |

Oxidative Degradation Pathways of this compound

In addition to hydrolytic cleavage, this compound can undergo oxidative degradation, particularly through ozonation. This reaction provides an alternative route to cleave the acetal and functionalize the parent aldehyde.

The ozonation of this compound leads to the cleavage of the C-H bond at the 2-position of the dioxolane ring. cdnsciencepub.com The reaction, when carried out at low temperatures, proceeds through the formation of an acetal hydrotrioxide intermediate. acs.org This intermediate is unstable and can decompose to yield 2-hydroxyethyl heptanoate. google.com

The proposed mechanism for the ozonation of acetals involves either a 1,3-dipolar insertion of ozone into the C-H bond or a hydride transfer to ozone. cdnsciencepub.com For 1,3-dioxolanes, studies on related compounds like 2-methyl-1,3-dioxolane (B1212220) have shown that low-temperature ozonation produces both the acetal hydrotrioxide and a corresponding hemiortho ester. acs.org Both of these intermediates decompose at higher temperatures to form a hydroxy ester. acs.org The reaction stoichiometry is typically 1:1 between the acetal and ozone. cdnsciencepub.com

| Reaction | Reactant | Key Intermediate(s) | Product(s) |

| Ozonation | This compound | Acetal hydrotrioxide, Hemiortho ester | 2-Hydroxyethyl heptanoate |

Radical-Mediated Oxidation Processes

The oxidation of 2-alkyl-1,3-dioxolanes, including this compound, can proceed through radical-mediated pathways, particularly in the presence of oxygen (autoxidation) or specific catalysts. The process is initiated by the abstraction of a hydrogen atom from the C2 position, which is the most reactive site on the dioxolane ring due to the stabilizing effect of the adjacent oxygen atoms.

In the presence of molecular oxygen, this initial carbon-centered radical can react to form a hydroperoxy intermediate. This intermediate can then undergo further reactions, such as fragmentation, to yield various oxidation products. beilstein-journals.org Studies on the cobalt(II) chloride-catalyzed oxidation of 2-substituted 1,3-dioxolanes with molecular oxygen have shown the formation of formate (B1220265) esters. cdnsciencepub.com For instance, the oxidation of 1,3-dioxolane itself yields ethylene glycol monoformate. cdnsciencepub.com This suggests that the oxidation of this compound would likely produce 2-hydroxyethyl heptanoate. The proposed mechanism involves a free-radical chain process. cdnsciencepub.com

Furthermore, research on the autoxidation of related compounds like ester lubricants has shown that cyclic acetals can be formed from the decomposition of polyol esters reacting with aldehyde oxidation products. york.ac.uk Conversely, the oxidation of the acetal function itself is a key degradation pathway. york.ac.uk The presence of a hexyl group at the C2 position influences the specific products formed, but the core mechanism of radical initiation at C2 followed by reaction with oxygen remains a central feature.

Pyrolysis and Thermal Decomposition of Alkyl-Substituted Dioxolanes

The thermal stability and decomposition pathways of alkyl-substituted dioxolanes are of significant interest, particularly in the context of their use as biofuels. osti.govresearchgate.net

Unimolecular Decomposition via Hydrogen Atom Migration

Theoretical and experimental studies on the pyrolysis of 1,3-dioxolane and its alkyl-substituted derivatives have identified unimolecular decomposition as a key process. researchgate.netacs.org A critical pathway in the thermal decomposition is initiated by the migration of a hydrogen atom within the ring. acs.org This intramolecular hydrogen atom transfer is a governing factor in the subsequent decomposition steps. acs.org

For substituted dioxolanes, the position of the alkyl group affects the barrier heights for this H-atom migration. acs.org The decomposition of these compounds often proceeds through a stepwise mechanism. researchgate.net While specific data for this compound is limited, studies on similar molecules like 2-methyl-1,3-dioxolane show that these reactions are homogeneous, unimolecular, and follow first-order kinetics. researchgate.net The process is often studied in the presence of free-radical suppressors to isolate the unimolecular pathways. researchgate.net

Analysis of Primary Decomposition Products and Intermediates

The pyrolysis of alkyl-substituted 1,3-dioxolanes leads to a range of decomposition products. Molecular dynamics simulations on various alkyl-dioxolanes reveal that the initial decomposition primarily involves the cleavage of the alkyl side-chain, leading to a dioxolane radical and hydrocarbon fragments. osti.govresearchgate.net For example, the pyrolysis of several 4,5-dimethyl-2-alkyl-1,3-dioxolanes primarily yields a 4,5-dimethyl-1,3-dioxolane (B11944712) radical and hydrocarbons derived from the side chain. osti.govresearchgate.net

This initial dioxolane radical can then undergo further decomposition. osti.govresearchgate.net Experimental studies on the pyrolysis of the parent 1,3-dioxolane have identified major products including H₂, CO, CO₂, CH₂O, CH₄, and C₂ hydrocarbons. osti.gov The decomposition of 2-methyl-1,3-dioxolane yields acetaldehyde (B116499) as a primary product. researchgate.net Based on these findings, the pyrolysis of this compound is expected to initially cleave the hexyl group or lead to ring-opening products.

Table 1: Predicted Primary Pyrolysis Products of Various Dioxolanes

| Compound | Predicted/Observed Primary Products |

|---|---|

| 1,3-Dioxolane | H₂, CO, CO₂, CH₂O, CH₄, C₂ hydrocarbons osti.gov |

| 2-Methyl-1,3-dioxolane | Acetaldehyde researchgate.net |

| 4,5-Dimethyl-2-pentyl-1,3-dioxolane | 4,5-Dimethyl-1,3-dioxolane radical, pentyl radical osti.govresearchgate.net |

Polymerization and Copolymerization Mechanisms Involving Dioxolane Monomers

Dioxolane and its derivatives are important monomers in the synthesis of polyacetals, which are valued for their biodegradability.

Radical Ring-Opening Polymerization (RROP) Studies

Radical ring-opening polymerization (RROP) is a method to produce polymers with functional groups in the main chain. mdpi.comresearchgate.net This technique is particularly useful for synthesizing polyesters from cyclic ketene (B1206846) acetals, which are derivatives of dioxolanes. researchgate.netnih.gov For instance, 2-methylene-4-phenyl-1,3-dioxolane undergoes RROP to form a polyester. researchgate.net The driving force for the ring-opening is the formation of a more stable radical. researchgate.net

While direct RROP of this compound is not a primary pathway due to the lack of a suitable activating group like an exomethylene, related monomers show that the dioxolane ring can be incorporated into polymer backbones via this mechanism. mdpi.comresearchgate.net The process often competes with vinyl addition polymerization, but conditions can be optimized to favor ring-opening. nih.gov

Cationic Ring-Opening Polymerization (CROP) of 1,3-Dioxolane

Cationic ring-opening polymerization (CROP) is the most common method for polymerizing 1,3-dioxolane and its substituted analogs. mdpi.comnih.gov The polymerization is typically initiated by strong acids or Lewis acids. mdpi.com The mechanism can proceed through two main pathways: the Activated Chain End (ACE) mechanism and the Active Monomer (AM) mechanism. nih.govrsc.org

In the ACE mechanism, the growing polymer chain has a cationic center at the end. rsc.org This mechanism is often associated with side reactions, particularly cyclization, where the growing chain end attacks a segment of its own backbone, leading to the formation of cyclic oligomers. nih.govrsc.org

The Active Monomer (AM) mechanism, which occurs in the presence of a protonic acid and a diol, can suppress this cyclization. nih.govrsc.org In this pathway, the monomer is protonated and then attacked by a neutral hydroxyl end-group of the growing polymer chain. nih.gov This helps to maintain linearity and control the molecular weight of the resulting polydioxolane. nih.govrsc.org The kinetics of CROP can be influenced by factors such as catalyst concentration, temperature, and the presence of water, which can act as a transfer agent. researchgate.net

Table 2: Comparison of CROP Mechanisms for 1,3-Dioxolane

| Mechanism | Initiator System | Key Feature | Common Issues |

|---|---|---|---|

| Activated Chain End (ACE) | Lewis acids (e.g., BF₃·OEt₂) researchgate.netcapes.gov.br | Propagating chain has a cationic end. | Prone to cyclization and chain transfer nih.govrsc.org |

Catalysis Research Pertaining to 2 Hexyl 1,3 Dioxolane

Design and Application of Heterogeneous Catalysts

Heterogeneous catalysts are favored for their ease of separation from the reaction mixture and potential for reuse. researchgate.net Various solid acid catalysts have been investigated for the synthesis of 2-hexyl-1,3-dioxolane.

Modified Zeolites (e.g., Iron-Modified Zeolite BETA) in Acetalization

Zeolites, crystalline aluminosilicates with well-defined pore structures, are prominent heterogeneous catalysts. The modification of zeolites, such as Beta zeolite, with iron has been shown to significantly enhance their catalytic activity in the acetalization of heptanal (B48729) with ethylene (B1197577) glycol. researchgate.net

Research has demonstrated that iron-modified Beta 38 zeolite is an effective catalyst for this reaction. researchgate.net A study evaluating different iron loadings found that a material with 1 wt% Fe loading achieved over 90% conversion of reactants within 5 hours. researchgate.netresearchgate.net The modification with iron introduces active sites that facilitate the reaction, leading to a notable increase in catalytic activity compared to the unmodified zeolite. researchgate.net Further investigation into the influence of different catalysts on the concentration of this compound produced showed that iron-modified zeolites were among the effective options. researchgate.net

Table 1: Performance of Iron-Modified Zeolite BETA in Heptanal Acetalization This table is interactive. Users can sort columns by clicking on the headers.

| Catalyst | Iron Loading (wt%) | Reactant Conversion (%) | Reaction Time (h) |

|---|---|---|---|

| Fe-Zeolite BETA | 1 | >90 | 5 |

Acid-Treated Montmorillonite (B579905) Clays (B1170129) (e.g., MMT K-10, Maghnite-H+)

Montmorillonite clays, a type of layered aluminosilicate, can be transformed into effective solid acid catalysts through acid treatment. researchgate.netmdpi.com This process increases the acidity of the clay by exchanging cations with protons, creating active sites for catalysis. mdpi.com

Montmorillonite K-10 (MMT K-10) is a commercially available clay that has been successfully used as a catalyst in various acid-catalyzed reactions, including acetalizations. researchgate.netnih.gov Studies have shown that acid-modified MMT K-10 can effectively catalyze the formation of cyclic acetals. researchgate.net For instance, MMT K-10 treated with acids like sulfuric acid, nitric acid, and hydrochloric acid has demonstrated high catalytic activity in the acetalization of aldehydes with diols, achieving over 90% conversion at room temperature. researchgate.net The reusability of these catalysts has also been demonstrated, making them a promising option for industrial applications. researchgate.net While direct data for Maghnite-H+ in this specific reaction is less prevalent, the principles of acid activation of similar clays suggest its potential as a catalyst.

Supported Metal Oxides (e.g., MoO3–SiO2, WO3–SiO2)

Metal oxides supported on materials like silica (B1680970) (SiO₂) are another important class of heterogeneous catalysts for the synthesis of this compound. tacr.cz The catalytic activity of these materials is attributed to their acidic properties. researchgate.netdntb.gov.ua

Research has shown that molybdenum trioxide (MoO₃) and tungsten trioxide (WO₃) supported on silica are active catalysts for the acetalization of heptanal. tacr.cz In a study using materials prepared by both sol-gel and wet impregnation methods, catalysts with 25 and 40 wt% loadings of MoO₃ or WO₃ achieved heptanal conversions greater than 90% and selectivities to this compound exceeding 90% within 5 hours. tacr.czresearchgate.net These supported metal oxides offer a viable alternative to traditional homogeneous catalysts, aligning with the principles of green chemistry by facilitating easier product separation and catalyst recycling. researchgate.net

Table 2: Performance of Supported Metal Oxide Catalysts in Heptanal Acetalization This table is interactive. Users can sort columns by clicking on the headers.

| Catalyst | Preparation Method | Metal Oxide Loading (wt%) | Heptanal Conversion (%) | Selectivity to this compound (%) | Reaction Time (h) |

|---|---|---|---|---|---|

| MoO₃–SiO₂ | Sol-gel & Impregnation | 25 | >90 | >90 | 5 |

| MoO₃–SiO₂ | Sol-gel & Impregnation | 40 | >90 | >90 | 5 |

| WO₃–SiO₂ | Sol-gel & Impregnation | 25 | >90 | >90 | 5 |

| WO₃–SiO₂ | Sol-gel & Impregnation | 40 | >90 | >90 | 5 |

Exploration of Homogeneous Catalyst Systems

Homogeneous catalysts, which operate in the same phase as the reactants, are also widely studied for the synthesis of this compound.

Brønsted Acid Catalysts (e.g., p-Toluenesulfonic Acid)

Brønsted acids, which are proton donors, are classic catalysts for acetalization reactions. p-Toluenesulfonic acid (p-TSA) is a commonly used homogeneous Brønsted acid catalyst for the synthesis of 1,3-dioxolanes. evitachem.comchemicalbook.com

Its effectiveness lies in its ability to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diol. evitachem.com The synthesis of this compound can be efficiently carried out using p-TSA. researchgate.net Optimized reaction conditions often involve using a small amount of the catalyst without a solvent, which can lead to high conversion of the aldehyde and excellent selectivity to the desired acetal (B89532) at room temperature. researchgate.net The water produced during the reaction is typically removed to shift the equilibrium towards the product side, often by azeotropic distillation with a solvent like toluene (B28343). pharmainfo.in

Lewis Acid Catalysts (e.g., Methyltrioxorhenium, Tris(hexafluoroisopropyl) borate)

Lewis acids, which are electron-pair acceptors, also serve as effective catalysts for acetalization. They function by coordinating to the carbonyl oxygen, thereby activating the aldehyde for reaction with the diol.

Methyltrioxorhenium (MTO) has been identified as a potent Lewis acid catalyst for various organic transformations, including reactions involving aldehydes. researchgate.net While its primary application has been in oxidation and other reactions, its Lewis acidic nature makes it a candidate for catalyzing acetalization. researchgate.netoulu.fi

Tris(hexafluoroisopropyl) borate (B1201080) is another example of a Lewis acid catalyst that could potentially be used in this synthesis, although specific research on its application for this compound is not as extensively documented. The general principle of Lewis acid catalysis in acetal formation supports the exploration of such compounds.

Catalytic Activity and Selectivity Assessments

The efficiency of the synthesis of this compound is highly dependent on the catalyst used and the reaction conditions. Kinetic studies and reaction rate measurements are essential for optimizing these parameters. Research has shown that in the acetalization of heptanal with ethylene glycol, the catalyst type significantly influences the reaction rate. researchgate.netresearchgate.net

The acidity of the catalyst plays a crucial role. In one study using acid-treated montmorillonite (MMT) clays, the initial reaction rate was found to correlate with the pKa of the acid used for treatment. researchgate.net The rate increased along the series: MMT-COOH < MMT-HNO₃ < MMT-ClCOOH < MMT-H₂SO₄ < MMT-HCl. researchgate.net This indicates that stronger acid sites on the catalyst surface accelerate the acetalization reaction.

Temperature is another critical factor influencing reaction kinetics. For acetalization reactions, high conversion can be achieved across a wide range of temperatures, but the required reaction time varies dramatically. acs.org For instance, a reaction might reach completion in just 3 minutes at 50°C, whereas at -60°C, it could require 24 hours to achieve the same conversion. acs.org

The performance of different catalysts can be directly compared by measuring the concentration of this compound over time under identical conditions. A study using iron-modified zeolite BETA catalysts illustrates this, showing clear differences in catalytic activity. researchgate.net

Table 1: Kinetic Data for this compound Synthesis with Various Catalysts Conditions: 0.04 g catalyst (2 wt% to heptanal), 3 ml 1,4-dioxane, 17.5 mmol heptanal, 24.5 mmol ethylene glycol, Room Temperature. researchgate.net

This table is interactive. Click on the headers to sort the data.

For practical and industrial applications, the stability and reusability of a catalyst are as important as its activity and selectivity. rsc.org Several studies on the synthesis of this compound and related acetals have investigated these aspects, particularly for heterogeneous catalysts which offer easier separation from the reaction mixture.

Acid-modified montmorillonite (MMT), specifically MMT/H₂SO₄, has been shown to be a reusable catalyst for acetalization. researchgate.net In a model reaction, it was used four times consecutively without any discernible change in its catalytic performance or the reaction course. researchgate.net Similarly, Al-SBA-15 materials, used for the acetalization of glycerol, proved to be highly stable and reusable under the investigated reaction conditions. rsc.org The typical recycling procedure for these solid catalysts involves simple centrifugation to separate the catalyst, followed by washing with a solvent like ethanol (B145695) and vacuum drying before reuse in a subsequent batch. rsc.org

The stability of homogeneous catalysts has also been noted. For example, iron(III) chloride (FeCl₃) used in dioxolane synthesis was reported to remain active for multiple cycles following an extraction-based workup. In related systems, such as the hydrogenolysis of ketals using Pd/Al-HMS catalysts, reusability has been quantified over several cycles, demonstrating the robustness of the catalytic system. mdpi.com

Table 2: Catalyst Reusability in Acetalization and Related Reactions Data presented is illustrative of typical reusability studies.

This table is interactive. Click on the headers to sort the data.

Advanced Applications in Organic Synthesis and Materials Science

2-Hexyl-1,3-Dioxolane as a Versatile Synthetic Building Block

In the realm of organic synthesis, this compound is primarily utilized as a protective group for the aldehyde functional group of heptanal (B48729). This strategy is fundamental in multi-step syntheses where the aldehyde must remain inert while other parts of a molecule undergo chemical transformation. The stability of the dioxolane ring to nucleophiles and bases makes it an effective shield for the reactive aldehyde. organic-chemistry.org

Introduction of the this compound Moiety into Complex Molecular Architectures

The introduction of the this compound moiety is a key step in building complex molecules where a heptanaldehyde unit is required. By converting heptanal to its dioxolane acetal (B89532), chemists can carry out reactions on other parts of a precursor molecule without affecting the aldehyde. Once the other synthetic steps are complete, the dioxolane group can be removed through acid-catalyzed hydrolysis to regenerate the original aldehyde function. organic-chemistry.org This protective strategy is crucial for ensuring high yields and specificity in the synthesis of intricate molecular targets.

An example of the this compound moiety integrated into a more complex structure is its presence in derivatives like HEXYL 5-(1,3-DIOXOLAN-2-YL)-2-THIOPHENECARBOXYLATE. guidechem.com In such molecules, the dioxolane group serves to protect a carbonyl function attached to a heterocyclic core, demonstrating its utility in the synthesis of multifunctional compounds.

Utilization in the Synthesis of Functionalized Cyclic Acetals with Specific Properties

The synthesis of this compound itself is a prime example of the formation of a functionalized cyclic acetal. This reaction typically involves the acid-catalyzed condensation of heptanal (the carbonyl compound) and ethylene (B1197577) glycol (the diol). organic-chemistry.org The properties of the resulting acetal are determined by the constituent aldehyde and diol.

By extension, a wide array of functionalized cyclic acetals can be created by varying these precursors. For instance, reacting a diol that contains other reactive groups (like an allyl or chloro group) with an aldehyde leads to the formation of a cyclic acetal with pendant functionality. acs.org These appended groups can then be used for further modifications, such as post-polymerization modification. The synthesis process allows for the creation of acetals with tailored properties for specific applications, such as serving as specialized monomers in polymerization reactions. acs.org The fundamental reaction is outlined in the table below.

| General Synthesis of Functionalized Cyclic Acetals | ||

|---|---|---|

| Reactant 1 (Carbonyl) | Reactant 2 (Diol) | Product (Cyclic Acetal) |

| Heptanal | Ethylene Glycol | This compound |

| Paraformaldehyde | 3-Allyloxypropane-1,2-diol | 4-(Allyloxymethyl)-1,3-dioxolane acs.org |

| Paraformaldehyde | 3-Chloropropane-1,2-diol | 4-(Chloromethyl)-1,3-dioxolane acs.org |

Dioxolane Derivatives in Polymer Chemistry and Advanced Materials

Derivatives of the 1,3-dioxolane (B20135) structure are pivotal in materials science, particularly in the synthesis of specialized polymers with advanced properties such as degradability and complex architectures.

Synthesis of Degradable Polyesters via Ring-Opening Polymerization

A class of dioxolane derivatives known as 1,3-dioxolan-4-ones, which are derived from α-hydroxy acids, serve as important monomers for creating degradable polyesters. These monomers can undergo ring-opening polymerization (ROP) to produce a variety of functional polyesters. The polymerization process often involves the elimination of a small molecule, such as formaldehyde. This method provides a route to otherwise difficult-to-synthesize polymers, such as isotactic poly(mandelic acid). The thermal properties of these resulting polyesters can be competitive with commercial plastics like polystyrene.

Formation of Multi-Armed and Multicomponent Star Polymers with Dioxolane Functionality

The 1,3-dioxolane moiety is instrumental in an iterative methodology for the facile synthesis of complex multi-armed and multicomponent µ-star polymers. This technique utilizes polymer chains that are end-functionalized with a protected formyl group in the form of a dioxolane.

The process involves a linking reaction where a living polymer anion (the "arm") attacks the formyl group of a core molecule. The key to the iterative nature of this method is that the core molecule is also functionalized with a dioxolane group. After the first arm is attached, the dioxolane on the core can be deprotected to reveal a new formyl group, allowing a second, different polymer arm to be attached. This cycle of deprotection and linking can be repeated to add multiple, distinct polymer arms (e.g., A, B, C, D, E) to a central core. This method has been successfully used to create a range of complex µ-star polymers, including ABC, ABCD, and ABCDE types.

Application of Poly(1,3-Dioxolane) in Solid Polymer Electrolytes for Energy Storage

Poly(1,3-dioxolane) (PDOL) is emerging as a highly promising material for solid polymer electrolytes (SPEs) in advanced energy storage devices, particularly lithium batteries. SPEs are sought after as safer alternatives to traditional liquid electrolytes. PDOL-based electrolytes exhibit significantly higher ionic conductivity at ambient temperatures compared to conventional polyethylene oxide (PEO)-based systems.

Researchers have developed deep-eutectic polymer electrolytes formed directly from the interaction between PDOL and a lithium salt, eliminating the need for auxiliary solvents. These solid-state electrolytes demonstrate excellent performance metrics. For instance, a PDOL-based deep-eutectic electrolyte can achieve an ionic conductivity of approximately 1.5 × 10⁻⁵ S/cm at room temperature. When assembled in a LiFePO₄/Li battery, such an electrolyte enabled a discharge capacity of 139.6 mAh/g at 0.1 C and maintained 90% of its capacity after 200 cycles. Furthermore, gel polymer electrolytes created by the in-situ polymerization of 1,3-dioxolane monomer have shown excellent ionic conductivity even at low temperatures (1.12 × 10⁻⁴ S cm⁻¹ at -20 °C) and high oxidative stability (up to 4.8 V).

| Performance of Poly(1,3-Dioxolane)-Based Electrolytes | ||

|---|---|---|

| Electrolyte Type | Key Performance Metric | Reported Value |

| Deep-Eutectic Polymer Electrolyte | Ionic Conductivity (Ambient Temp.) | ~1.5 × 10⁻⁵ S/cm |

| Deep-Eutectic Polymer Electrolyte | Discharge Capacity (LiFePO₄/Li cell, 0.1 C) | 139.6 mAh/g |

| Deep-Eutectic Polymer Electrolyte | Capacity Retention (200 cycles, 0.2 C) | 90% |

| In Situ Gel Polymer Electrolyte (P-DOL) | Ionic Conductivity (-20 °C) | 1.12 × 10⁻⁴ S/cm |

| In Situ Gel Polymer Electrolyte (P-DOL) | Oxidation Potential | 4.8 V |

| In Situ Gel Polymer Electrolyte (P-DOL) | Capacity Retention (Li‖LiCoO₂, 50 cycles) | 86.4% |

Research into Bio-derived Dioxolane Fuels

The pursuit of sustainable energy has led to significant research into biomass-derived fuels as alternatives to conventional fossil fuels. Among the promising candidates are dioxolanes, which can be synthesized from renewable resources such as bio-derived diols and aldehydes. osti.gov These compounds, particularly alkyl-substituted 1,3-dioxolanes, have garnered attention as potential gasoline or diesel blendstocks due to their favorable properties. osti.gov Research indicates that as fuel additives, these dioxolane compounds can offer an increased cetane number, reduced viscosity, and a lower freezing point when compared to petroleum diesel. osti.gov

Evaluation of this compound Analogues as Sustainable Fuel Components

The evaluation of this compound and its analogues as fuel components focuses on their synthesis from renewable sources and their performance as gasoline and diesel additives. Dioxolanes can be produced through the acid-catalyzed condensation of bio-derived diols and aldehydes. osti.gov For instance, analogues such as 2-ethyl-2,4,5-trimethyl-1,3-dioxolane have been successfully derived from renewable 2,3-butanediol. osti.gov This particular compound has demonstrated good miscibility with gasoline and a high calorific value. mdpi.com

Studies on various alkyl-substituted dioxolanes have highlighted their potential benefits. Research into a series of these compounds has shown they possess net heats of combustion comparable to conventional biodiesels, but with significantly improved cetane numbers and lower melting points. osti.gov The properties of these analogues underscore their potential to enhance fuel performance and reduce reliance on fossil-based resources.

Below is a comparative table of fuel properties for a representative dioxolane analogue against ethanol (B145695), a common biofuel.

| Property | 2-Ethyl-2,4,5-trimethyl-1,3-dioxolane | Ethanol |

|---|---|---|

| Research Octane Number (RON) | 93.5 | ~108 |

| Motor Octane Number (MON) | 86.7 | ~90 |

| Blending Antiknock Index (RON+MON)/2 | 92.7 | ~99 |

| Calorific Value (MJ L⁻¹) | 28.3 | 21.1 |

This table presents data on the fuel properties of a dioxolane analogue, 2-ethyl-2,4,5-trimethyl-1,3-dioxolane, in comparison to ethanol. mdpi.com

Impact on Combustion Characteristics, Ignition Delay, and Sooting Tendencies

The molecular structure of dioxolane analogues plays a crucial role in their combustion behavior, influencing ignition delay and the formation of pollutants like soot. osti.govdigitellinc.com Ethers, as a class of oxygenated compounds, are recognized for their potential to lower sooting tendency and for their higher reactivity compared to conventional diesel. osti.govdigitellinc.com

Research into the chemical kinetics of cyclic ethers reveals that their sooting tendency is closely linked to the size of hydrocarbon intermediates formed during combustion at high temperatures (above 1000 K). osti.govdigitellinc.com Larger hydrocarbon intermediates are more likely to lead to the formation of soot precursors. osti.govdigitellinc.com Studies on the pyrolysis of alkyl-substituted 1,3-dioxolanes show that they primarily decompose into a 4,5-dimethyl-1,3-dioxolane (B11944712) radical and hydrocarbons from the alkyl side-chains. researchgate.net The subsequent decomposition of the dioxolane radical can lead to the formation of CO2, effectively removing carbon atoms from the pool of soot-producing species. researchgate.net

This understanding of decomposition pathways allows for the targeted design of fuel molecules with reduced sooting potential. For example, based on pyrolysis simulations, the analogue 4-hexyl-5-methyl-1,3-dioxolane was proposed as a molecule that could produce less soot because its structure leads to the formation of fewer non-aromatic soot precursors. researchgate.net

The auto-ignition characteristics are also heavily influenced by the fuel's molecular structure. osti.govdigitellinc.com While specific ignition delay data for this compound is not extensively detailed in the reviewed literature, studies on analogous alkyl-substituted dioxolanes confirm that their use as blendstocks can lead to a beneficial increase in the cetane number, which corresponds to a shorter ignition delay in diesel engines. osti.gov

The following table summarizes the observed impact of certain dioxolane analogues on combustion characteristics.

| Dioxolane Fuel Characteristic | Observed Impact and Rationale |

|---|---|

| Sooting Tendency | Generally decreased compared to petroleum diesel. osti.gov The oxygen within the dioxolane molecule helps in the formation of CO2, reducing the carbon available for soot formation. researchgate.net Branched and cyclic ether structures tend to form smaller C3-C4 hydrocarbon intermediates, which are less prone to form soot precursors. osti.govdigitellinc.com |

| Ignition Characteristics | Increased cetane number observed in alkyl-substituted dioxolanes, indicating improved auto-ignition quality for diesel applications. osti.gov |

| Viscosity and Freezing Point | Decreased viscosity and freezing point compared to petroleum diesel, which is beneficial for fuel handling and cold-weather performance. osti.gov |

This table outlines the effects of alkyl-substituted dioxolane analogues on key combustion and fuel properties.

Theoretical and Computational Chemistry Studies of 2 Hexyl 1,3 Dioxolane

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as 2-hexyl-1,3-dioxolane. These methods, including Density Functional Theory (DFT) and other ab initio techniques, are used to solve the electronic Schrödinger equation, providing detailed information about electron distribution and energy levels.

For this compound, such investigations would typically focus on:

Molecular Geometry: Determining the most stable three-dimensional conformation. The 1,3-dioxolane (B20135) ring is known to adopt a puckered or "envelope" conformation to minimize ring strain. The attachment of the hexyl group at the C2 position would influence the preference for axial or equatorial positioning to minimize steric hindrance.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.

Charge Distribution: Analysis of the partial atomic charges (e.g., using Mulliken or Natural Bond Orbital (NBO) analysis) would reveal the polarity of bonds within the molecule. The oxygen atoms in the dioxolane ring are expected to carry significant negative partial charges, making them sites for electrophilic attack, while the adjacent carbon and hydrogen atoms would be correspondingly electron-deficient.

While specific data for this compound is not available, studies on related cyclic ethers provide reference points for expected values. ul.pt

Molecular Dynamics Simulations for Reaction Mechanism Elucidation

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a dynamic picture of chemical processes that is inaccessible to static quantum chemical calculations alone.

Pyrolysis Pathway Simulations and Product Distribution Predictions

The thermal decomposition (pyrolysis) of dioxolane-based compounds is of significant interest, particularly in their application as biofuels. ReaxFF molecular dynamics, a reactive force field method, is a powerful tool for simulating the complex bond-breaking and bond-forming events that occur during pyrolysis at high temperatures. researchgate.net

Simulations on analogous short- and long-chain alkyl-substituted 1,3-dioxolanes have shown that decomposition is initiated by the cleavage of the weakest chemical bonds. osti.govresearchgate.net For this compound, the primary decomposition pathways are predicted to be:

C-C Bond Scission in the Alkyl Chain: The hexyl group provides multiple sites for homolytic cleavage, leading to the formation of smaller alkyl radicals and a dioxolane-based radical.

Ring-Opening Reactions: Cleavage of the C-O or C-C bonds within the dioxolane ring. Studies on 2-methyl-1,3-dioxolane (B1212220) indicate that ring-opening can lead to the formation of intermediates like CH2=CHOCH2CH2OH. researchgate.net

Based on ReaxFF simulations of similar fuels, the initial decomposition of the this compound molecule would likely lead to a primary radical and a hydrocarbon fragment. osti.govresearchgate.net The subsequent cascade of reactions would produce a variety of smaller, stable molecules. The hydrocarbon product distribution is significantly influenced by the structure of the alkyl side-chain. osti.govresearchgate.netresearchgate.net

Table 1: Predicted Major Products from Pyrolysis of this compound Based on Analogous Simulations This table is predictive and based on ReaxFF MD simulations of other alkyl-substituted 1,3-dioxolanes. osti.govosti.gov

| Product Class | Specific Predicted Products | Precursor Fragment/Pathway |

|---|---|---|

| Small Alkenes | Ethylene (B1197577) (C₂H₄), Propene (C₃H₆), Butene (C₄H₈) | Fragmentation of the hexyl radical |

| Carbon Oxides | Carbon Monoxide (CO), Carbon Dioxide (CO₂) | Decomposition of the dioxolane ring radical |

| Aldehydes | Formaldehyde (CH₂O) | Direct product from C-O and C-C bond cleavage in the ring |

| Hydrogen | H₂ | H-abstraction reactions involving various radical species |

Simulation of Ion Transport and Dissociation in Dioxolane-Based Electrolytes

Dioxolane is a key component in electrolytes for lithium-ion batteries, valued for its ability to solvate lithium ions (Li⁺). lidsen.comresearchgate.net MD simulations are essential for understanding the mechanisms of ion transport, which govern battery performance characteristics like ionic conductivity. diva-portal.org

In a simulated electrolyte system containing this compound, key investigated phenomena would include:

Li⁺ Solvation Structure: Simulations reveal the coordination number and geometry of dioxolane molecules around a lithium ion. The two oxygen atoms of the dioxolane ring are the primary binding sites. The presence of the bulky, non-polar hexyl group would create steric hindrance, likely affecting the structure and stability of the Li⁺ solvation shell compared to unsubstituted dioxolane.

Ionic Diffusion and Conductivity: MD simulations can calculate the self-diffusion coefficients of ions and solvent molecules. The movement of ions through the electrolyte is fundamental to conductivity. acs.org The hexyl group would increase the viscosity of the solvent medium and potentially slow down ion mobility. However, it might also disrupt ion pairing between Li⁺ and its counter-anion, a factor that could enhance effective ion transport.

Transference Number: This value represents the fraction of total ionic current carried by the cation (Li⁺). Simulations help elucidate the factors influencing it, such as the strength of ion-solvent and ion-ion interactions. lidsen.comacs.org

Table 2: Comparison of Simulated Transport Properties in Dioxolane-Based Polymer Electrolytes Data from simulations of poly(ethylene oxide) (PEO) and a modified polyether, P(2EO-MO), highlighting parameters relevant to dioxolane systems. acs.org

| Property | PEO Electrolyte | P(2EO-MO) Electrolyte | Predicted Influence of Hexyl Group |

|---|---|---|---|

| Li⁺ Diffusion | Faster | Slower | Likely to decrease diffusion due to increased viscosity |

| TFSI⁻ Diffusion | Faster | Slower | Likely to decrease diffusion due to increased viscosity |

| Cation Transference Number (NMR) | ~0.19 | ~0.36 | May increase by disrupting anion-cation pairing |

| Ionic Conductivity (at 90 °C) | 1.5 × 10⁻³ S/cm | 1.1 × 10⁻³ S/cm | Likely to decrease overall conductivity |

Prediction of Thermochemical Properties and Reaction Kinetics

Calculation of Bond Dissociation Energies and Activation Barriers

The stability of a molecule and the pathways of its decomposition are governed by the strength of its chemical bonds and the energy barriers to reaction. Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically. DFT calculations are a reliable method for computing BDEs and the activation energies (Ea) of reaction transition states. researchgate.net

For this compound, the key BDEs of interest are:

C-H bonds: On the hexyl chain (primary and secondary) and on the dioxolane ring.

C-C bonds: Within the hexyl chain and between the hexyl chain and the ring.

C-O bonds: Within the dioxolane ring.

Theoretical studies on similar ethers and alkanes show that C-C bonds are generally weaker than C-O bonds, and that C-H bonds at tertiary carbons are weaker than those at secondary or primary carbons. ul.pt The C2-H bond on the dioxolane ring is activated by the two adjacent oxygen atoms, making it a likely site for H-abstraction. The C-C bond between the ring and the hexyl group is predicted to be one of the most labile bonds, making its cleavage a probable initiation step in pyrolysis. osti.govresearchgate.net

Table 3: Representative Bond Dissociation Energies (BDEs) from Theoretical Studies of Related Compounds Values are illustrative and serve as a basis for predicting the relative bond strengths in this compound.

| Bond Type | Example Molecule | BDE (kcal/mol) | Reference |

|---|---|---|---|

| Ring C-O | 2-Methyl-1,3-dioxolane | ~86-90 | researchgate.net |

| Ring C-C | 2-Methyl-1,3-dioxolane | ~83-85 | researchgate.net |

| Alkyl C-C | Ethane | ~90 | ul.pt |

| Ring C-H (at C2) | 1,3-Dioxolane | ~92-94 | ul.pt |

| Ring C-H (at C4/C5) | 1,3-Dioxolane | ~96-98 | ul.pt |

| Primary C-H | Ethane | ~101 | ul.pt |

Modeling of Reaction Rates and Equilibrium Constants

To move from reaction pathways to quantitative predictions, theoretical kinetics models are employed. For unimolecular decomposition reactions like pyrolysis, theories such as Rice-Ramsperger-Kassel-Marcus (RRKM) are used in conjunction with master equation (ME) modeling to calculate pressure- and temperature-dependent reaction rate coefficients. researchgate.net

The inputs for these models are derived from quantum chemical calculations:

The potential energy surface, including the energies of reactants, transition states, and products.

Vibrational frequencies of all species, used to calculate partition functions and densities of states.

For a reaction like A ⇌ B + C, the equilibrium constant (K_eq) can be modeled using principles of statistical mechanics. libretexts.org The expression for the equilibrium constant is derived from the concentrations or partial pressures of the reactants and products once the reaction has reached a steady state. libretexts.org Modeling K_eq allows for the prediction of the final product distribution under specific temperature and pressure conditions, providing critical data for optimizing chemical processes like biofuel combustion or synthesis. acs.org The development of detailed chemical kinetic models for 1,3-dioxolane-based compounds is an active area of research, with computational studies providing the essential parameters for these complex models. osti.govresearchgate.net

Conformational Analysis and Isomerism Studies of this compound

The stereochemistry of the 1,3-dioxolane ring is a critical determinant of its physical and chemical properties. For this compound, isomerism is primarily understood through the lens of conformational analysis, which involves the study of different spatial arrangements of the molecule that can be interconverted by rotation about single bonds. Due to the substitution pattern of this compound, which features a single, non-chiral substituent at the C2 position, the molecule does not exhibit configurational cis/trans isomerism. Instead, its stereochemical behavior is dictated by the puckering of the five-membered ring and the orientation of the hexyl group.

Theoretical and computational chemistry studies, primarily on the parent 1,3-dioxolane and its more simply substituted analogues, provide a robust framework for understanding the conformational landscape of this class of molecules. The five-membered 1,3-dioxolane ring is not planar. cdnsciencepub.com It adopts puckered conformations to alleviate torsional strain. vulcanchem.com Ab initio molecular orbital calculations and other theoretical methods have identified two primary low-energy conformations: the "envelope" form, which possesses Cₛ symmetry, and the "half-chair" or "twist" form, with C₂ symmetry. researchgate.netnih.gov

Quantum mechanical calculations have shown that these conformers are separated by a very small energy barrier. nih.gov For the parent 1,3-dioxolane, the two half-chair conformations are stable states, while the envelope conformation represents the transition state at the top of the energy barrier for interconversion. nih.gov The energy barrier between these states is minimal, often less than 1 kcal/mol, indicating that the ring is highly flexible and undergoes rapid interconversion between conformers at room temperature, a process known as pseudorotation. nih.govsmu.edu

The presence of a substituent at the C2 position, such as a hexyl group, influences the conformational equilibrium. The bulky hexyl group will preferentially occupy a pseudo-equatorial position to minimize steric interactions with the rest of the ring. lumenlearning.com The specific preferred conformation and the rotational barrier of the C2-substituent bond are subjects of detailed computational analysis in related systems. cdnsciencepub.com

| Conformer | Symmetry | Relative Energy (kcal/mol) | Reference Compound |

|---|---|---|---|

| Half-Chair | C₂ | 0.00 | 1,3-Dioxolane |

| Envelope | Cₛ | 0.24 (Transition State) | 1,3-Dioxolane |

| Unsymmetrical Envelope | - | 0.00 (Lowest Energy) | 2,2-Disubstituted-1,3-dioxolane |

| Symmetrical Envelope | Cₛ | +3.40 | 2,2-Disubstituted-1,3-dioxolane |

| Half-Chair | - | +6.53 | 2,2-Disubstituted-1,3-dioxolane |

Data in the table is derived from computational studies on 1,3-dioxolane nih.gov and a representative 2,2-disubstituted 1,3-dioxolane researchgate.net to illustrate typical energy differences. The lowest energy conformer for each compound is set to 0.00 kcal/mol.

Investigation of Cis/Trans Isomerism and its Influence on Molecular Behavior

Cis/trans isomerism, a form of stereoisomerism, occurs in molecules where the rotation around a bond is restricted, such as in ring structures. wikipedia.org This type of isomerism arises when substituents are located on different sides (trans) or the same side (cis) of a reference plane in the molecule. wikipedia.org For the 1,3-dioxolane ring system, cis/trans isomerism becomes relevant when there are substituents at more than one position, for example, at the C2 and C4, or C4 and C5 positions.

While this compound itself does not have cis/trans isomers, the study of this isomerism in related, polysubstituted dioxolanes provides critical insight into how stereochemistry governs molecular behavior. The spatial arrangement of substituents profoundly affects the molecule's stability, physical properties, and reactivity. For instance, the relative stability of cis and trans isomers is determined by the steric and electronic interactions between the substituents and the ring.

Computational studies on disubstituted cyclic acetals, such as 2,5-dimethyl-1,3-dioxane (B14706944) (a related six-membered ring), have quantified the energy differences between isomers. Such studies show that the diequatorial chair form of the trans-isomer is often the most stable conformation, while the cis-isomer may adopt a different preferred conformation to minimize steric strain.

The influence of cis/trans isomerism is evident in several areas:

Physical Properties: Cis and trans isomers typically have different physical properties, such as melting points, boiling points, and solubility. Trans isomers are often more symmetrical, which can lead to higher melting points due to better crystal packing. wikipedia.org

Spectroscopic Signatures: The two isomers can be distinguished using spectroscopic techniques, particularly NMR. The vicinal coupling constants (³JHH) between protons on the ring are different for cis and trans isomers due to their differing dihedral angles. wikipedia.org

Reactivity and Synthesis: The stereochemical outcome of reactions can be highly dependent on the isomerism of the starting material or can be directed to selectively form one isomer over the other. mdpi.com In some cases, a single diastereomer of a trans-dioxolane has been observed to isomerize into a cis/trans mixture under certain conditions, such as in the presence of a Lewis acid. mdpi.com

| Isomer Type | Relative Orientation | General Stability Trend | Typical NMR Feature (³JHH) |

|---|---|---|---|

| Cis | Substituents on same side | Often less stable due to steric strain (e.g., 1,3-diaxial interactions) | Smaller coupling constants (e.g., 0-12 Hz) |

| Trans | Substituents on opposite sides | Often more stable (e.g., diequatorial conformation) | Larger coupling constants (e.g., 12-18 Hz) |

This table provides a generalized comparison based on principles of stereoisomerism in substituted cyclic systems. lumenlearning.comwikipedia.org The specific values and stability can vary significantly based on the ring system, substituents, and solvent.

Analytical Methodologies for 2 Hexyl 1,3 Dioxolane Research

Chromatographic Separation and Identification Techniques

Chromatographic methods are essential for separating 2-Hexyl-1,3-dioxolane from reaction mixtures and for its identification and quantification, particularly in volatile samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the compound is first separated from other components in a mixture based on its boiling point and affinity for the GC column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint.